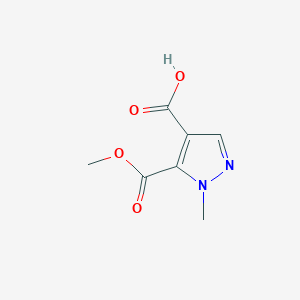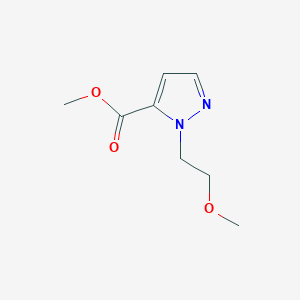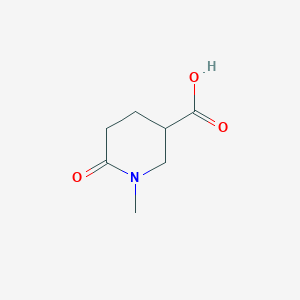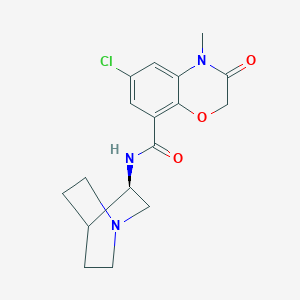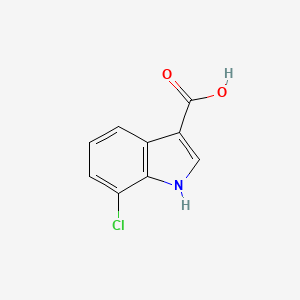
7-Chlor-1H-indol-3-carbonsäure
Übersicht
Beschreibung
7-Chloro-1H-indole-3-carboxylic acid (7-CICA) is a chlorinated indole derivative that has been used in a variety of scientific research applications. It is often used as a reagent in organic synthesis and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Herbiziden
7-Chlor-1H-indol-3-carbonsäure: wurde auf ihr Potenzial zur Entwicklung neuartiger Herbizide untersucht . Forscher haben Derivate der Indol-3-carbonsäure synthetisiert, die als Antagonisten des Auxinrezeptorproteins TIR1 wirken. Diese Verbindungen haben eine signifikante herbizide Aktivität gezeigt, die das Wachstum verschiedener Pflanzenarten hemmt, was entscheidend für die Entwicklung neuer Strategien zur Unkrautbekämpfung sein könnte.
Pharmazeutische Anwendungen
In der pharmazeutischen Chemie sind Indolderivate, darunter This compound, weit verbreitete Bestandteile vieler Medikamente . Sie wurden verwendet, um biologisch aktive Verbindungen zur Behandlung von Krebs, mikrobiellen Infektionen und anderen Störungen zu synthetisieren. Das Indolringsystem ist ein wichtiges Gerüst in der Medikamentenforschung aufgrund seiner Vielseitigkeit und biologischen Bedeutung.
Steigerung der landwirtschaftlichen Produktion
Indolverbindungen, einschließlich Derivaten von This compound, spielen eine Rolle bei der Regulierung des Pflanzenwachstums . Sie können natürliche Pflanzenhormone nachahmen, die Wurzel- und Fruchtbildung stimulieren und das Immunsystem der Pflanze gegen schädliche biotische und abiotische Faktoren aktivieren.
Organische Synthese
This compound: dient als wertvolles Reagenz in der organischen Synthese . Es ist an der Konstruktion komplexer Moleküle beteiligt, insbesondere an der Synthese ausgewählter Alkaloide und anderer heterocyclischer Verbindungen. Seine Reaktivität ermöglicht diverse Transformationen, was es zu einem vielseitigen Baustein in chemischen Reaktionen macht.
Farbstoffindustrie
Als wichtiger Rohstoff und Zwischenprodukt wird This compound bei der Synthese von Farbstoffen verwendet . Seine chemischen Eigenschaften ermöglichen es, zur Entwicklung von Farbstoffen und Pigmenten für verschiedene Anwendungen beizutragen.
Medizinchemische Forschung
In der medizinchemischen Forschung wird This compound aufgrund ihres biologischen Potenzials, einschließlich antiviraler, entzündungshemmender und krebshemmender Aktivitäten, eingesetzt . Es ist ein wichtiger Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Gerüste und unterstreicht damit seine Bedeutung bei der Entdeckung neuer Therapeutika.
Safety and Hazards
Wirkmechanismus
- Primary Targets : While specific targets for 7-Chloro-1H-indole-3-carboxylic acid are not explicitly mentioned in the literature, we know that indole derivatives often interact with various receptors and enzymes due to their aromatic nature. These interactions can influence cellular processes .
- Downstream Effects : Although specific pathways affected by this compound are not explicitly stated, indole derivatives are known to have diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . Therefore, 7-Chloro-1H-indole-3-carboxylic acid likely influences relevant pathways associated with these activities.
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
7-Chloro-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid, have been shown to inhibit various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s halogenated nature enhances its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of 7-Chloro-1H-indole-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid, can induce cell cycle arrest and apoptosis in cancer cells . This compound’s ability to modulate key signaling pathways, such as those involving cyclin-dependent kinases, highlights its potential as a therapeutic agent. Additionally, it can affect the expression of genes involved in cell proliferation and survival, further demonstrating its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-1H-indole-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling and regulation . The binding interactions often involve the halogenated indole ring, which enhances the compound’s affinity for its targets. Additionally, 7-Chloro-1H-indole-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to 7-Chloro-1H-indole-3-carboxylic acid can lead to changes in cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects highlight the importance of understanding the compound’s stability and degradation pathways.
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects can occur. These may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Understanding the dosage-dependent effects of 7-Chloro-1H-indole-3-carboxylic acid is crucial for its safe and effective use in preclinical and clinical studies.
Metabolic Pathways
7-Chloro-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 7-Chloro-1H-indole-3-carboxylic acid can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 7-Chloro-1H-indole-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments. Understanding the transport and distribution mechanisms of 7-Chloro-1H-indole-3-carboxylic acid is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 7-Chloro-1H-indole-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization and subsequent biological effects. Understanding the subcellular localization of 7-Chloro-1H-indole-3-carboxylic acid is important for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Eigenschaften
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86153-24-4 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86153-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)

![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)
